6-Acetyl-3-methylcyclohex-2-en-1-one

Description

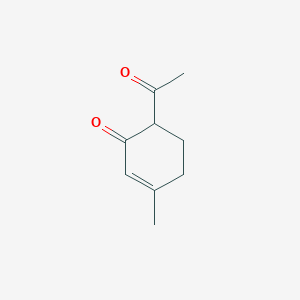

Structure

3D Structure

Propriétés

IUPAC Name |

6-acetyl-3-methylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-6-3-4-8(7(2)10)9(11)5-6/h5,8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHGSBGMOSDOKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(CC1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30291469 | |

| Record name | 6-Acetyl-3-methylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51742-11-1 | |

| Record name | NSC75758 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Acetyl-3-methylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ACETYL-3-METHYL-2-CYCLOHEXEN-1-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Acetyl 3 Methylcyclohex 2 En 1 One and Its Derivatives

Classical Organic Synthesis Approaches to Cyclohexenones

The formation of the cyclohexenone ring system has been a focus of synthetic chemists for over a century. Several classical name reactions have emerged as robust and reliable methods for constructing this key structural motif.

Robinson Annulation Strategies

First described by Sir Robert Robinson in 1935, the Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to create a six-membered ring. wikipedia.orglibretexts.org This reaction is instrumental in the synthesis of various natural products, including steroids. wikipedia.org

The general mechanism commences with a Michael addition of an enolate (the Michael donor) to an α,β-unsaturated ketone (the Michael acceptor). wikipedia.orgjove.commasterorganicchemistry.com This is followed by an intramolecular aldol condensation of the resulting 1,5-diketone, which, after dehydration, yields the α,β-unsaturated cyclic ketone. jove.commasterorganicchemistry.com The reaction can be catalyzed by either acid or base. nrochemistry.com

A classic example is the reaction between a ketone and methyl vinyl ketone to form a cyclohexenone ring. wikipedia.org For instance, the reaction of 2-methyl-1,3-cyclohexanedione with 3-buten-2-one illustrates the formation of a 1,5-diketone intermediate which then undergoes an intramolecular aldol condensation to yield the final Robinson annulation product. libretexts.org

Table 1: Key Features of Robinson Annulation

| Feature | Description |

| Reactants | Michael donor (e.g., β-diketone, β-ketoester) and Michael acceptor (e.g., α,β-unsaturated ketone) |

| Key Steps | Michael addition followed by intramolecular aldol condensation |

| Product | Substituted 2-cyclohexenone |

| Catalysis | Can be catalyzed by acid or base |

| Significance | Widely used for the synthesis of six-membered rings and fused ring systems |

Hagemann Ester Route and Modifications

The Hagemann ester, first synthesized by Carl Hagemann in 1893, is a versatile building block for the synthesis of various natural products like sterols and terpenoids. wikipedia.org The original synthesis involved the reaction of methylene (B1212753) iodide with two equivalents of ethyl acetoacetate (B1235776) in the presence of sodium methoxide, followed by cyclization and heating. wikipedia.org

A significant modification was introduced by Emil Knoevenagel, who used formaldehyde (B43269) and two equivalents of ethyl acetoacetate with a catalytic amount of piperidine. wikipedia.orgresearchgate.net This tandem Knoevenagel/Michael addition/intramolecular aldol sequence is a notable example of an early cascade reaction. researchgate.net Another variation involves a Diels-Alder reaction between 2-methoxy-1,3-butadiene (B1206718) and ethyl-2-butynoate, which allows for the synthesis of different C2-alkylated Hagemann's ester derivatives. wikipedia.org

The Hagemann's ester can be selectively alkylated at different positions, providing a route to various substituted cyclohexenones. arkat-usa.orgoregonstate.edu For instance, alkylation at the C-3 position, followed by saponification and decarboxylation, yields 2-alkyl-3-methyl-2-cyclohexenones. arkat-usa.org

Table 2: Synthetic Approaches to Hagemann's Ester

| Approach | Key Reagents | Notes |

| Hagemann's Original | Methylene iodide, ethyl acetoacetate, sodium methoxide | Involves formation of a diethyl ester of 2,4-diacetyl pentane (B18724) intermediate. wikipedia.org |

| Knoevenagel's Modification | Formaldehyde, ethyl acetoacetate, piperidine | A more efficient one-pot reaction. wikipedia.orgresearchgate.net |

| Newman and Lloyd | 2-Methoxy-1,3-butadiene, ethyl-2-butynoate | A Diels-Alder approach allowing for C2-alkylated derivatives. wikipedia.org |

| Mannich and Forneau | Methyl vinyl ketone, ethyl acetoacetate | A type of Robinson annulation. wikipedia.org |

Claisen-Schmidt Condensation and Cyclization Protocols

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an alpha-hydrogen to form a chalcone. researchgate.net This reaction is a fundamental carbon-carbon bond-forming reaction. researchgate.net While traditionally used for synthesizing chalcones, this methodology can be adapted to produce highly functionalized cyclohexenones through a one-pot, multi-component reaction. researchgate.nettaylorandfrancis.com

For example, the reaction of an acetophenone, an aromatic aldehyde, and an acetoacetanilide (B1666496) in a water-ethanol mixture at room temperature, catalyzed by sodium acetate (B1210297), can yield highly substituted cyclohexenones in good yields. researchgate.net The reaction of cyclohexanone (B45756) with benzaldehyde, catalyzed by various solid bases, can lead to the formation of 2,6-dibenzylidene-cyclohexanone. researchgate.netmdpi.com The reaction proceeds through the formation of a nucleophilic enolate from the ketone, which then attacks the carbonyl of the aldehyde. mdpi.com

Aldol Condensation and Subsequent Cyclization Reactions

The aldol condensation is a crucial reaction in organic synthesis that involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone. pearson.com Intramolecular aldol reactions are particularly useful for forming cyclic compounds. libretexts.orgopenstax.org

When dicarbonyl compounds are treated with a base, they can undergo an intramolecular aldol reaction to form a cyclic product. libretexts.orgopenstax.org Specifically, 1,5-diketones can cyclize to form cyclohexenones. libretexts.orgopenstax.orglibretexts.org The mechanism is similar to the intermolecular version, with the key difference being that the nucleophilic enolate and the electrophilic carbonyl are part of the same molecule. libretexts.orgopenstax.org The stability of the resulting ring system often dictates the product outcome, with five- and six-membered rings being favored due to their lower ring strain. libretexts.orglibretexts.org For instance, the base-catalyzed cyclization of 2,6-heptanedione (B80457) yields 3-methyl-2-cyclohexenone. openstax.orglibretexts.org

Targeted Synthesis of 6-Acetyl-3-methylcyclohex-2-en-1-one

The specific substitution pattern of this compound requires a more targeted synthetic approach beyond the general methods for cyclohexenone formation.

Oxidative Alkylation Methods for Cyclohexenone Derivatives

While direct synthesis of this compound is not extensively detailed in the provided search results, the synthesis of related structures provides insight into potential strategies. For instance, the synthesis of enantiomerically pure (-)-(S)- and (+)-(R)-2-acetyl-3,6-dihydroxycyclohex-2-enone has been reported starting from racemic 6-hydroxy-3-methoxycyclohex-2-enone. nih.gov This suggests that functionalization of a pre-existing cyclohexenone ring is a viable strategy.

The synthesis of 3-methyl-2-cyclohexen-1-one (B144701), a precursor to the target molecule, can be achieved through various methods, including the acid hydrolysis and decarboxylation of its 4-carbethoxy derivative or the oxidation of 1-methylcyclohex-1-ene. chemicalbook.comchemicalbook.com Once 3-methyl-2-cyclohexen-1-one is obtained, the introduction of an acetyl group at the C-6 position would be the key final step. This could potentially be achieved through an oxidative alkylation or acylation method, though specific literature on this direct transformation for this particular compound is not available in the provided results.

Table 3: Potential Precursors and Intermediates

| Compound | Synthetic Relevance |

| 3-Methyl-2-cyclohexen-1-one | A direct precursor that could be acetylated at the C-6 position. chemicalbook.comchemicalbook.com |

| Hagemann's Ester | A versatile starting material for producing various substituted cyclohexenones. wikipedia.orgarkat-usa.org |

| 2-Methyl-1,3-cyclohexanedione | A common Michael donor in Robinson annulation reactions. libretexts.org |

| 3-Buten-2-one (Methyl vinyl ketone) | A common Michael acceptor in Robinson annulation reactions. wikipedia.orglibretexts.org |

Domino Reactions Catalyzed by Secondary Amines for Cyclohexenones

Domino reactions, also known as tandem or cascade reactions, offer an efficient approach to synthesizing complex molecules like cyclohexenones in a single step from simpler starting materials. These reactions are prized for their atom and step economy. nih.gov Secondary amines are often employed as catalysts in these transformations.

One prominent example involves the reaction of indole (B1671886) derivatives with unsaturated aldehydes, catalyzed by a chiral secondary amine. This process can initiate a cascade of reactions, including aza-Michael, Michael, and aldol condensations, to produce complex polycyclic structures. mdpi.com For instance, the reaction between indole-2-carbaldehyde and α,β-unsaturated aldehydes in the presence of a Hayashi-Jørgensen catalyst can yield tricyclic indole derivatives with high enantioselectivity. mdpi.com This type of cascade is driven by the alternating activation modes of the catalyst, switching between iminium and enamine intermediates. mdpi.com

Direct Synthesis of 6-Acetyl- and 3,5-Dialkylcyclohex-2-enones

The direct synthesis of substituted cyclohexenones can be achieved through various condensation reactions. A classic method involves the base-catalyzed reaction of β-ketoesters or β-diketones with α,β-unsaturated ketones. For example, the reaction of ethyl acetoacetate with benzylideneacetone, catalyzed by sodium ethoxide, yields 4-ethoxycarbonyl-3-methyl-5-phenylcyclohex-2-enone. niscpr.res.in Similarly, reacting ethyl acetoacetate with furfurylideneacetone produces 4-ethoxycarbonyl-5-(2-furanyl)-3-methylcyclohex-2-enone. niscpr.res.in These reactions demonstrate the versatility of Michael-type additions followed by intramolecular cyclization and dehydration to form the cyclohexenone ring.

Another approach involves the condensation of two molecules of ethyl 3-oxobutanoate with formaldehyde, catalyzed by a base, to produce 4,6-diethoxycarbonyl-3-methylcyclohex-2-enone. chemistry-online.com Subsequent hydrolysis and decarboxylation of this intermediate lead to the formation of 3-methylcyclohex-2-en-1-one. chemistry-online.com

Synthesis of Key Derivatives and Analogs of this compound

Once the cyclohexenone core is established, it can be further modified to generate a wide array of derivatives and analogs with diverse functionalities.

Synthesis of 2-Substituted 3-Methylcyclohex-2-enones

The introduction of substituents at the C-2 position of 3-methylcyclohex-2-enone is a common synthetic goal. One established method is the Hagemann's ester route. rsc.org A more recent development involves the alkylation of the N,N-diethylaminoethyl ether of 1-hydroxy-5-methylcyclohexa-1,5-diene. rsc.org Furthermore, 2-iodo-3-methylcyclohex-2-en-1-one serves as a versatile intermediate for introducing various aryl groups at the 2-position via palladium-catalyzed cross-coupling reactions with aryl boronic acids. rsc.org

Generation of Bicyclic Furan (B31954) and Pyrrole (B145914) Derivatives from Cyclohexenones

Cyclohexenones can serve as precursors for the synthesis of bicyclic furan and pyrrole derivatives through photochemical reactions. The intramolecular [2+2] photocycloaddition of allenes to the enone double bond can lead to the formation of a cyclobutane (B1203170) ring. ru.nl Subsequent fragmentation of this highly strained intermediate, such as through a retro-Mannich type reaction, can generate bicyclic systems containing a furan or pyrrole ring fused to an eight-membered ring. ru.nl For example, irradiation of an enone-allene substrate can yield a bicyclic pyrrole in significant yield, a transformation rationalized by the formation of a zwitterionic intermediate that undergoes protonation and deprotonation steps. ru.nl

Preparation of α,β-Epoxyketones from Cyclohexenones

The conversion of cyclohexenones into their corresponding α,β-epoxyketones is a valuable transformation, as these epoxides are versatile synthetic intermediates. This epoxidation can be readily achieved by treating the cyclohexenone with alkaline hydrogen peroxide. rsc.org These α,β-epoxyketones can then be subjected to further reactions, such as reduction to β-hydroxyketones using reagents like silyllithiums or chromous salts. researchgate.net

Allylation Methodologies (e.g., Stork-Enamine, Mn(OAc)3 Mediated)

Stork-Enamine Alkylation: The Stork enamine synthesis provides a mild and efficient method for the α-alkylation of ketones, including cyclohexenones. mychemblog.comchemistrysteps.com This method involves the reaction of the ketone with a secondary amine (e.g., pyrrolidine, morpholine) to form an enamine. mychemblog.comtandfonline.com The resulting enamine is nucleophilic at the α-carbon and can react with various electrophiles, such as alkyl halides, including allyl halides. cambridge.orgorganicchemistrytutor.com Subsequent hydrolysis of the resulting iminium ion regenerates the ketone, now bearing the allyl group at the α-position. organicchemistrytutor.com This method avoids the use of strong bases and minimizes side reactions like polyalkylation. chemistrysteps.com

Manganese(III) Acetate Mediated Allylation: Manganese(III) acetate is a one-electron oxidizing agent that can generate α-keto radicals from enolizable ketones. wikipedia.orgmdpi.com These radicals can then add to alkenes, including allyl groups, in either an intermolecular or intramolecular fashion. wikipedia.orgnih.gov In the presence of a co-oxidant like copper(II) acetate, the resulting adduct radical can be further oxidized to a carbocation, which can then undergo elimination or be trapped by a nucleophile. wikipedia.org This methodology has been widely applied in the synthesis of complex natural products, often involving tandem radical cyclizations. mdpi.comscripps.edu

Natural Product Isolation and Biosynthetic Studies Involving 6 Acetyl 3 Methylcyclohex 2 En 1 One Scaffolds

Isolation of Cyclohexenone Derivatives from Natural Sources

The discovery of novel chemical entities from nature is a foundational step in natural product chemistry. Cyclohexenone derivatives have been successfully isolated from a range of organisms, including plants and fungi.

While the specific compound 6-acetyl-3-methylcyclohex-2-en-1-one is a known synthetic structure, a variety of related polyoxygenated cyclohexene (B86901) and cyclohexenone derivatives have been isolated from natural sources. For example, extensive phytochemical investigation of plants from the Euphorbia genus has yielded a wide array of diterpenoids and triterpenoids, which are biosynthetically distinct but highlight the chemical diversity within this genus nih.govmdpi.comresearchgate.net. More directly related, six new naturally occurring polyoxygenated cyclohexene derivatives were isolated from the leaves and twigs of Dasymaschalon sootepense nih.gov.

Fungi are also a rich source of such compounds. A notable example is the isolation of 4,5-dihydroxy-3-methyl-cyclohex-2-enone from a culture filtrate of the fungus Lasiodiplodia theobromae nih.gov. This demonstrates that the core cyclohexenone structure is present in the metabolic pathways of various organisms.

The table below summarizes examples of naturally isolated cyclohexenone derivatives.

| Isolated Compound | Natural Source | Organism Type |

| 4,5-dihydroxy-3-methyl-cyclohex-2-enone | Lasiodiplodia theobromae | Fungus |

| Polyoxygenated cyclohexene derivatives | Dasymaschalon sootepense | Plant |

| Antheminone A | Anthemis maritima | Plant |

The process of isolating pure natural products from complex biological matrices is a multi-step procedure that relies heavily on the physicochemical properties of the target molecules .

The initial step is typically solvent extraction , where the raw plant or fungal material is treated with selective solvents. The choice of solvent is critical and is based on the polarity of the target compounds researchgate.net. Common solvents for moderately polar compounds like cyclohexenones include methanol, ethanol, and ethyl acetate (B1210297) nih.govnatpro.com.vn. This process yields a crude extract containing a mixture of various metabolites .

Following extraction, the crude mixture undergoes fractionation and purification, primarily using chromatographic techniques . This is a process of separating components based on their differential partitioning between a stationary phase and a mobile phase iipseries.org.

Column Chromatography (CC): This is a fundamental technique for the initial separation of the crude extract. The extract is loaded onto a column packed with a stationary phase, such as silica gel or alumina. A solvent (the mobile phase) is then passed through the column, and compounds separate based on their polarity, allowing for the collection of simplified fractions iipseries.orgcolumn-chromatography.com.

Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of column chromatography and to identify fractions containing the compounds of interest iipseries.org.

High-Performance Liquid Chromatography (HPLC): For final purification, HPLC is the method of choice. It offers high resolution and is capable of separating structurally similar compounds to yield pure isolates nih.goviipseries.orgfrontiersin.org. Often, a reverse-phase column (e.g., C18) is used, where non-polar compounds are retained longer.

Biosynthetic Pathways of Naturally Occurring Cyclohexenones

The biosynthesis of secondary metabolites like cyclohexenones originates from primary metabolism. These pathways involve a series of enzyme-catalyzed reactions that construct the carbon skeleton from simple precursors researchgate.netnih.gov. While the specific pathway for every natural cyclohexenone is not always fully elucidated, they are generally understood to derive from a few key metabolic routes.

The building blocks for many natural products, including cyclic ketones, are derived from pathways such as the shikimic acid pathway or polyketide synthesis researchgate.netmuni.cz. In polyketide synthesis, simple acyl-CoA units (like acetyl-CoA and malonyl-CoA) are sequentially condensed by polyketide synthase enzymes to build a linear poly-β-keto chain. This chain can then undergo enzyme-mediated intramolecular cyclization reactions, such as an aldol (B89426) condensation, to form cyclic structures like cyclohexenones. Subsequent enzymatic modifications, including oxidation, reduction, and methylation, tailor the core scaffold to produce the final diverse structures found in nature. For instance, the formation of some cyclic ketones in microorganisms has been linked to the oxidation of cyclic alkanes and alcohols researchgate.net.

Structural Elucidation of Novel Natural Products Containing the Cyclohexenone Moiety

Once a pure compound has been isolated, its chemical structure must be determined. This is accomplished using a combination of spectroscopic and spectrometric techniques that provide detailed information about the molecule's connectivity, stereochemistry, and atomic composition taylorandfrancis.com.

Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through high-resolution mass spectrometry (HRMS), its precise molecular formula by measuring the mass-to-charge ratio with high accuracy nih.govtaylorandfrancis.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the detailed structure of organic molecules in solution researchgate.net. A suite of 1D and 2D NMR experiments is typically employed:

¹H NMR (Proton NMR): Identifies the number and types of hydrogen atoms in the molecule.

¹³C NMR (Carbon NMR): Determines the number and types of carbon atoms.

2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity. COSY (Correlation Spectroscopy) shows which protons are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons, which is crucial for piecing together the carbon skeleton researchgate.net.

X-ray Crystallography: If the isolated compound can be grown into a suitable single crystal, X-ray diffraction analysis provides an unambiguous determination of the three-dimensional structure and the absolute stereochemistry of the molecule nih.govresearchgate.net.

The table below summarizes the application of these analytical techniques.

| Technique | Purpose in Structural Elucidation |

| Mass Spectrometry (MS) | Determines molecular weight and molecular formula. |

| ¹H NMR | Reveals the proton framework of the molecule. |

| ¹³C NMR | Reveals the carbon backbone of the molecule. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity of atoms and defines the molecular scaffold. |

| X-ray Crystallography | Provides the definitive 3D structure and absolute configuration. |

Future Directions and Research Perspectives

Advancements in Asymmetric Synthesis of 6-Acetyl-3-methylcyclohex-2-en-1-one

The development of efficient and highly selective asymmetric syntheses of chiral molecules remains a cornerstone of modern organic chemistry. chiralpedia.com Future advancements in the asymmetric synthesis of this compound and its derivatives are anticipated to focus on several key areas. The design of novel chiral catalysts, including transition metal complexes and organocatalysts, will be instrumental in achieving high enantioselectivity. chiralpedia.commdpi.com Innovations in catalyst design are expected to provide more robust and selective catalysts that can operate under milder conditions, broadening the scope of applicable substrates. chiralpedia.com

Recent breakthroughs in catalytic asymmetric synthesis have been driven by a deeper understanding of reaction mechanisms and the development of innovative chiral catalyst designs. chiralpedia.com For instance, the use of bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously has shown great promise in enhancing stereocontrol. The application of dual-catalysis systems, where two distinct catalytic cycles operate in concert, is another emerging area that could lead to novel and highly efficient asymmetric transformations of cyclohexenone systems. chiralpedia.com Furthermore, biocatalysis, utilizing enzymes as chiral catalysts, offers a sustainable and highly selective alternative to traditional chemical catalysis. mdpi.com The exploration of engineered enzymes for the synthesis of chiral cyclohexenones could provide access to enantiomerically pure products with high efficiency.

Future research will likely focus on the development of catalytic systems that can control the formation of multiple stereocenters in a single operation, leading to the rapid construction of complex chiral architectures from simple achiral starting materials. The synthesis of (R)-cyclohexenol, a valuable chiral building block, through methods like enantioselective deprotonation, asymmetric hydrosilylation, and enantioselective hydroboration, highlights the ongoing efforts to develop practical and efficient asymmetric syntheses for cyclic compounds. researchgate.net

Novel Reaction Discoveries and Mechanistic Elucidation

The discovery of novel chemical reactions and the elucidation of their underlying mechanisms are fundamental to advancing synthetic chemistry. For this compound, future research is expected to uncover new transformations that expand its synthetic utility. Photochemical reactions, for example, represent a powerful tool for the construction of complex molecular architectures. Studies on the photochemical reactions of 2-cyclohexenones with various olefins have demonstrated the potential for forming intricate cyclobutane (B1203170) structures. acs.org Future investigations could explore the photochemical behavior of this compound to access novel molecular scaffolds.

A deeper understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and the optimization of existing ones. Mechanistic studies often involve a combination of experimental techniques, such as kinetic analysis and isotopic labeling, and computational modeling. For instance, a thorough investigation into the stereochemistry of photoadditions of 2-cyclohexenone derivatives can provide valuable insights into the transition states and intermediates involved, guiding the development of more selective reactions. acs.org

The exploration of domino reactions, where multiple bond-forming events occur in a single synthetic operation, is another promising avenue for future research. researchgate.net Designing novel domino sequences initiated by transformations of the functional groups in this compound could provide rapid access to complex polycyclic systems.

Exploration of New Synthetic Applications and Complex Molecule Construction

The cyclohexenone framework is a common motif in a wide range of biologically active natural products and pharmaceutical agents. Consequently, this compound and its derivatives are valuable building blocks for the synthesis of more complex molecules. bohrium.com Future research will undoubtedly focus on expanding the application of this versatile scaffold in the total synthesis of natural products and the development of new therapeutic agents.

The strategic functionalization of the cyclohexenone core can provide access to a diverse array of molecular architectures. For example, 3-Methylcyclohex-2-en-1-one is a known precursor in the synthesis of various organic compounds, including pharmaceuticals and pesticides. biosynth.com Similarly, the acetyl group and the enone functionality of this compound offer multiple handles for further chemical manipulation, enabling its incorporation into larger and more complex molecular frameworks.

The development of new synthetic methodologies that utilize cyclohexenone derivatives as key starting materials will continue to be an active area of research. This includes the design of novel cycloaddition reactions, cross-coupling strategies, and tandem reaction sequences that can efficiently construct intricate molecular skeletons. The ultimate goal is to leverage the inherent reactivity of the cyclohexenone ring to streamline the synthesis of complex target molecules with high levels of efficiency and stereocontrol.

Computational Design and Prediction of Novel Cyclohexenone Derivatives

In recent years, computational chemistry and in silico modeling have become indispensable tools in the design and discovery of new molecules with desired properties. acs.org The application of computer-aided drug design (CADD) methods can significantly accelerate the identification of promising drug candidates by predicting their biological activity and pharmacokinetic properties. acs.org Future research on this compound will increasingly rely on computational approaches to design novel derivatives with enhanced therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR) modeling, for instance, can be employed to establish a mathematical relationship between the structural features of cyclohexenone derivatives and their biological activity. acs.org These models can then be used to predict the activity of virtual compounds, guiding the synthesis of the most promising candidates. Molecular docking studies can provide insights into the binding interactions between cyclohexenone derivatives and their biological targets, facilitating the rational design of more potent and selective inhibitors. nih.gov

Furthermore, in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for the early assessment of the drug-likeness of new compounds. peerscientist.combrieflands.com By computationally screening for favorable ADME profiles, researchers can prioritize the synthesis of compounds with a higher probability of success in later stages of drug development. The integration of computational modeling with synthetic chemistry will enable a more efficient and targeted approach to the discovery of novel cyclohexenone-based therapeutic agents. researchgate.net

| Computational Approach | Application in Cyclohexenone Research |

| QSAR Modeling | Predict the biological activity of novel derivatives. acs.org |

| Molecular Docking | Elucidate binding interactions with biological targets. nih.gov |

| In Silico ADME Prediction | Assess drug-likeness and pharmacokinetic properties. peerscientist.combrieflands.com |

| Density Functional Theory (DFT) | Understand molecular structure and fundamental properties. researchgate.net |

Integrated Approaches in Chemical Biology

Chemical biology seeks to understand and manipulate biological systems using chemical tools. An integrated approach that combines synthetic chemistry, biochemistry, and cell biology is essential for addressing complex biological questions. researchgate.net Cyclohexenone derivatives, including this compound, have the potential to be developed into valuable chemical probes for studying biological processes.

A key aspect of chemical biology is the design and synthesis of small molecules that can selectively modulate the function of specific proteins or pathways. semanticscholar.org These chemical probes can be used to dissect complex biological networks and identify new therapeutic targets. unc.edu For example, a fluorescently labeled cyclohexenone derivative could be used to visualize its subcellular localization and track its interactions with cellular components. escholarship.org The development of redox-activatable probes based on scaffolds that target specific enzymes like cyclooxygenase-2 (COX-2) highlights the potential for creating sophisticated tools for biological imaging. nih.gov

Future research in this area will focus on the development of highly selective and potent cyclohexenone-based probes with well-defined mechanisms of action. This will require a close collaboration between synthetic chemists, who will design and synthesize the probes, and biologists, who will use them to investigate cellular processes. nih.gov The insights gained from these studies could lead to a better understanding of disease mechanisms and the development of novel therapeutic strategies.

Q & A

Q. What are the key considerations for synthesizing 6-Acetyl-3-methylcyclohex-2-en-1-one to ensure purity and yield?

- Methodological Answer : Synthesis requires precise control of reaction conditions (temperature, catalyst, solvent). For cyclohexenone derivatives, Schreiber's method (via allylic oxidation or ketone functionalization) is foundational . Key steps include:

- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product.

- Hazard Management : Follow protocols in Prudent Practices in the Laboratory for handling volatile solvents and reactive intermediates .

- Yield Optimization : Adjust stoichiometry of acetylating agents (e.g., acetic anhydride) and monitor reaction progress via TLC.

Table 1 : Typical Reaction Conditions for Cyclohexenone Derivatives

| Step | Conditions | References |

|---|---|---|

| Acetylation | Ac₂O, BF₃·Et₂O, 0–5°C, 2 h | |

| Cyclization | H₂SO₄ (cat.), reflux, 6 h | |

| Purification | Silica gel, hexane:EtOAc (4:1) |

Q. How can the structural elucidation of this compound be performed using spectroscopic methods?

- Methodological Answer : Combine NMR , IR , and mass spectrometry :

- ¹H NMR : Identify α,β-unsaturated ketone protons (δ 5.5–6.5 ppm) and acetyl methyl groups (δ 2.1–2.3 ppm) .

- ¹³C NMR : Confirm carbonyl (δ 200–210 ppm) and enone carbons (δ 120–140 ppm) .

- IR : Stretching bands for C=O (~1700 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) .

- HRMS : Match molecular ion peak to calculated exact mass (e.g., C₉H₁₂O₂: 152.0837 Da) .

Advanced Research Questions

Q. What strategies can resolve contradictions in computational vs. experimental data regarding the compound's reactivity?

- Methodological Answer : Divergence often stems from methodological assumptions. Address this by:

- Hybrid Modeling : Validate DFT calculations (e.g., B3LYP/6-31G*) with experimental kinetics .

- Sensitivity Analysis : Test parameter variations (solvent effects, tautomeric states) in computational models .

- Multi-Receptor Assays : Compare reactivity across diverse experimental setups (e.g., heterologous expression vs. in vitro assays) .

Q. How to design experiments to study the compound's reaction mechanisms under varying conditions?

- Methodological Answer : Use kinetic isotope effects (KIE) and trapping experiments :

- KIE : Replace hydrogen with deuterium at reactive sites to probe rate-determining steps .

- Trapping Agents : Add nucleophiles (e.g., methanol) to intercept intermediates in acid-catalyzed cyclizations .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track real-time bond changes .

Table 2 : Experimental Variables for Mechanistic Studies

| Variable | Impact on Mechanism | References |

|---|---|---|

| Solvent Polarity | Stabilizes charged intermediates | |

| Temperature Gradient | Alters reaction activation energy | |

| Catalyst Loading | Modifies transition-state kinetics |

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies of this compound?

- Methodological Answer : Apply non-linear regression models (e.g., Hill equation) and ANOVA :

- EC50 Determination : Fit sigmoidal curves to dose-response data using software like GraphPad Prism .

- Outlier Detection : Use Grubbs' test to exclude anomalous data points .

- Multivariate Analysis : PCA to identify confounding variables (e.g., solvent purity, temperature fluctuations) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.